N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20034312
InChI: InChI=1S/C17H16FN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24)
SMILES:
Molecular Formula: C17H16FN5O
Molecular Weight: 325.34 g/mol

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

CAS No.:

Cat. No.: VC20034312

Molecular Formula: C17H16FN5O

Molecular Weight: 325.34 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide -

Specification

Molecular Formula C17H16FN5O
Molecular Weight 325.34 g/mol
IUPAC Name N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C17H16FN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24)
Standard InChI Key YPDQEKZBQLKYOB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C

Introduction

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Formation of the Tetrazole Ring:

    • Tetrazoles are commonly synthesized via cyclization reactions involving azides and nitriles under acidic or thermal conditions.

    • For this compound, a precursor like 4-fluorobenzonitrile could react with sodium azide in the presence of a catalyst (e.g., zinc chloride) to form 1-(4-fluorophenyl)-tetrazole.

  • Attachment of the Benzamide Group:

    • The tetrazole derivative can undergo alkylation with a benzyl halide derivative (e.g., 3,4-dimethylbenzoyl chloride) in the presence of a base like triethylamine or pyridine.

Reaction Scheme

4-Fluorobenzonitrile+Sodium AzideCatalystTetrazole Intermediate\text{4-Fluorobenzonitrile} + \text{Sodium Azide} \xrightarrow{\text{Catalyst}} \text{Tetrazole Intermediate}Tetrazole Intermediate+3,4-Dimethylbenzoyl ChlorideBaseFinal Compound\text{Tetrazole Intermediate} + \text{3,4-Dimethylbenzoyl Chloride} \xrightarrow{\text{Base}} \text{Final Compound}

Medicinal Chemistry

Compounds with tetrazole scaffolds are widely studied for their biological activities:

  • Antimicrobial Activity:

    • Tetrazoles are known to exhibit antibacterial and antifungal properties by interacting with microbial enzymes.

  • Anti-inflammatory Agents:

    • The tetrazole group can mimic carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Potential:

    • Fluorinated aromatic rings often enhance binding affinity to cancer-related receptors.

Material Science

Tetrazole derivatives are also used in energetic materials due to their high nitrogen content and stability.

Analytical Characterization

To confirm the structure of this compound:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals for aromatic protons (fluorophenyl and benzamide), methyl groups.

    • 13C^{13}C-NMR: Peaks for carbon atoms in tetrazole and benzamide groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=311m/z = 311 (if molecular weight is confirmed).

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amide (C=OC=O) and tetrazole (N=NN=N) groups.

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